Spiramine A: A Technical Guide to a Diterpenoid Alkaloid from Spiraea japonica
Spiramine A: A Technical Guide to a Diterpenoid Alkaloid from Spiraea japonica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A is an atisine-type diterpenoid alkaloid isolated from the plant Spiraea japonica, a species with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of Spiramine A. Detailed experimental protocols for the general isolation and characterization of related diterpenoid alkaloids are presented, alongside available quantitative data. Due to a lack of specific research on the signaling pathways of Spiramine A, this document illustrates a general workflow for its isolation and characterization. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of Spiramine A and other related natural products.
Discovery and Natural Source
Spiramine A is a naturally occurring diterpenoid alkaloid that has been identified in the plant Spiraea japonica, commonly known as Japanese spiraea.[1] This plant is a member of the Rosaceae family and is widely distributed in East Asia.[1] Various parts of Spiraea japonica, including the roots and aerial portions, have been found to contain a rich diversity of diterpenoid alkaloids, including Spiramine A and other related spiramine compounds.[2][3][4] These compounds are of interest due to the traditional use of Spiraea japonica in treating various ailments and the documented biological activities of its extracts and isolated constituents.[1]
Chemical and Physical Properties
Spiramine A is classified as an atisine-type diterpenoid, characterized by a complex polycyclic carbon skeleton. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₄ | PubChem[5] |
| Molecular Weight | 399.5 g/mol | PubChem[5] |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate (B1210297) | PubChem[5] |
| CAS Number | 114531-28-1 | PubChem[5] |
Biological Activity
The biological activities of Spiramine A and related compounds from Spiraea japonica are an active area of research. While specific data for Spiramine A is limited, the broader class of spiramine alkaloids has demonstrated several interesting pharmacological effects.
Anti-Platelet Aggregation Activity
One of the most specifically reported activities of Spiramine A is its ability to inhibit platelet aggregation. A study has reported an in vitro IC₅₀ value for Spiramine A, as detailed in the table below.
| Assay | Test System | IC₅₀ Value |
| PAF-Induced Platelet Aggregation | Rabbit Platelets | 6.7 µM |
Source: MedChemExpress
The mechanism of this anti-platelet activity has not been fully elucidated but is a promising area for further investigation, potentially through the inhibition of signaling pathways involved in platelet activation.
Other Potential Activities
Derivatives of other spiramines, such as Spiramine C and D, have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines. This suggests that the spiramine scaffold may be a valuable starting point for the development of novel anticancer agents. Furthermore, extracts of Spiraea japonica containing these alkaloids have been reported to possess anti-inflammatory and antimicrobial properties.
Experimental Protocols
General Isolation and Purification of Diterpenoid Alkaloids from Spiraea japonica
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Plant Material Collection and Preparation:
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Collect fresh or dried roots and/or aerial parts of Spiraea japonica.
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Air-dry the plant material in a shaded, well-ventilated area.
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Grind the dried plant material into a fine powder to increase the surface area for extraction.
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Extraction:
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Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with occasional shaking.
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Alternatively, perform exhaustive extraction using a Soxhlet apparatus with ethanol or methanol.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
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Acid-Base Partitioning:
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Suspend the crude extract in a 2-5% aqueous solution of a weak acid (e.g., citric acid or tartaric acid).
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Partition the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic compounds.
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Basify the aqueous layer to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).
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Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloid fraction.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it to yield the crude alkaloid mixture.
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Chromatographic Separation:
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Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate to methanol).
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Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Combine fractions with similar TLC profiles.
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Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate individual compounds, including Spiramine A.
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Structure Elucidation
The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
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2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish the connectivity of atoms and the stereochemistry of the molecule.
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Visualizations
Chemical Structure of Spiramine A
Caption: 2D chemical structure of Spiramine A.
General Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of Spiramine A.
Conclusion
Spiramine A is a diterpenoid alkaloid from Spiraea japonica with demonstrated in vitro anti-platelet aggregation activity. While the broader class of spiramine alkaloids shows promise in areas such as cancer and inflammation research, specific data on Spiramine A remains limited. Further studies are required to fully elucidate its mechanism of action, potential signaling pathways, and therapeutic potential. The generalized experimental protocols provided in this guide offer a starting point for researchers aiming to isolate and further investigate Spiramine A and other related natural products from Spiraea japonica.
References
- 1. mdpi.com [mdpi.com]
- 2. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiramine A | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
